molecular formula C14H20F2O4S4 B4632341 2-({2,5-DIFLUORO-3,4,6-TRIS[(2-HYDROXYETHYL)SULFANYL]PHENYL}SULFANYL)ETHAN-1-OL

2-({2,5-DIFLUORO-3,4,6-TRIS[(2-HYDROXYETHYL)SULFANYL]PHENYL}SULFANYL)ETHAN-1-OL

Cat. No.: B4632341
M. Wt: 418.6 g/mol
InChI Key: BJTZSZRVKRWKDR-UHFFFAOYSA-N
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Description

2-({2,5-DIFLUORO-3,4,6-TRIS[(2-HYDROXYETHYL)SULFANYL]PHENYL}SULFANYL)ETHAN-1-OL is a useful research compound. Its molecular formula is C14H20F2O4S4 and its molecular weight is 418.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol is 418.02125013 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Transformations

Compounds with complex structures, including those containing fluorinated aromatic rings and thioethanol groups, have been explored for their photocatalytic properties. For example, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) has been identified as a powerful organophotocatalyst, exhibiting excellent redox potential, good chemical stability, and broad applicability in various organic reactions (T. Shang et al., 2019). Such studies suggest that compounds like "2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol" may also find applications in photocatalysis, leveraging their structural features for efficient light-induced chemical transformations.

Synthesis of Polyfluorinated Organic Compounds

Polyfluorinated compounds play a crucial role in the synthesis of materials with enhanced properties. Research on 1,4-diiodo-2,3,5,6-tetrafluorobenzene (DITFB) has highlighted its importance as a building block for selectively creating polyfluorinated organic compounds (A. Sapegin & M. Krasavin, 2018). Given the presence of fluorine atoms and the potential for thiol-ether transformations in "2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol," this compound could similarly serve as a versatile precursor in the development of polyfluorinated materials for various applications.

Metal-Organic Frameworks (MOFs) Construction

Fluorinated aromatic compounds are known for their utility in constructing metal-organic frameworks (MOFs), which are critical for catalysis, gas storage, and separation technologies. The synthesis and characterization of derivatives of 2,3,5,6-tetrafluorobenzenethiol, for instance, have paved the way for the preparation of metallic and organometallic derivatives with potential applications in MOF construction (Janice A. Mahar & M. Peach, 1986). The thiol groups in "2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol" could similarly facilitate the formation of coordination bonds with metals, highlighting its potential in MOF development.

Electron Transfer in Organic Synthesis

The capacity for electron transfer is a critical aspect of organic synthesis, particularly in the development of novel fluorinated compounds. Research on photocatalyzed benzylic fluorination underscores the importance of electron transfer processes in synthesizing electron-deficient benzylic fluorides (S. Bloom et al., 2014). This suggests that compounds like "2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol" could be explored for their electron transfer capabilities in facilitating the synthesis of fluorinated organic molecules.

Properties

IUPAC Name

2-[2,5-difluoro-3,4,6-tris(2-hydroxyethylsulfanyl)phenyl]sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2O4S4/c15-9-11(21-5-1-17)12(22-6-2-18)10(16)14(24-8-4-20)13(9)23-7-3-19/h17-20H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTZSZRVKRWKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=C(C(=C(C(=C1SCCO)F)SCCO)SCCO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({2,5-DIFLUORO-3,4,6-TRIS[(2-HYDROXYETHYL)SULFANYL]PHENYL}SULFANYL)ETHAN-1-OL
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2-({2,5-DIFLUORO-3,4,6-TRIS[(2-HYDROXYETHYL)SULFANYL]PHENYL}SULFANYL)ETHAN-1-OL
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2-({2,5-DIFLUORO-3,4,6-TRIS[(2-HYDROXYETHYL)SULFANYL]PHENYL}SULFANYL)ETHAN-1-OL
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2-({2,5-DIFLUORO-3,4,6-TRIS[(2-HYDROXYETHYL)SULFANYL]PHENYL}SULFANYL)ETHAN-1-OL
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2-({2,5-DIFLUORO-3,4,6-TRIS[(2-HYDROXYETHYL)SULFANYL]PHENYL}SULFANYL)ETHAN-1-OL
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2-({2,5-DIFLUORO-3,4,6-TRIS[(2-HYDROXYETHYL)SULFANYL]PHENYL}SULFANYL)ETHAN-1-OL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.